molecular formula C11H7NO4S B6414671 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% CAS No. 1261908-59-1

4-(2-Carboxythiophene-4-yl)nicotinic acid, 95%

Cat. No. B6414671
CAS RN: 1261908-59-1
M. Wt: 249.24 g/mol
InChI Key: QPPPXWRMPPGSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% (4CTN) is an organic compound with a wide range of applications in the field of scientific research. It is a thiophene derivative with a carboxylic acid group, and is commonly used as a synthetic intermediate for a variety of organic compounds. 4CTN is a versatile compound that can be used for a variety of purposes in the laboratory, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a probe for studying the structure and function of proteins.

Scientific Research Applications

4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% has a wide range of applications in the field of scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as thiophene-based polymers, and as a catalyst in organic reactions. It is also used as a probe for studying the structure and function of proteins, as it has a high affinity for binding to proteins. Additionally, 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% has been used in the development of fluorescent dyes for imaging and detection of proteins.

Mechanism of Action

The mechanism of action of 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% is not yet fully understood. However, it is believed that the carboxylic acid group of 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% binds to the amino acid residues of proteins, resulting in a conformational change in the protein structure. This conformational change is believed to be responsible for the biological activity of 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% are still being studied. However, it has been shown to have anti-inflammatory and antioxidant properties, and may be useful in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% has been shown to have an inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% in laboratory experiments is its high purity (95%) and its relatively low cost. Additionally, 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% is relatively stable, and can be stored for long periods of time without significant degradation. However, 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% has a limited solubility in water, which can limit its use in certain experiments.

Future Directions

The future directions for 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% research include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential uses in the development of drugs and other compounds, as well as its potential applications in the fields of imaging and diagnostics. Additionally, research into the synthesis and purification of 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% could lead to improvements in the purity and cost of the compound.

Synthesis Methods

The most common method of synthesizing 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% is by the condensation of 2-thiophenecarboxaldehyde with nicotinic acid. This reaction is typically conducted in an aqueous medium, at a temperature of 80-90°C, and under a pressure of 1-2 bar. The reaction is usually complete within 2-3 hours, and yields 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95% with a purity of 95%.

properties

IUPAC Name

4-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10(14)8-4-12-2-1-7(8)6-3-9(11(15)16)17-5-6/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPPXWRMPPGSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CSC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692599
Record name 4-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Carboxythiophene-4-YL)nicotinic acid

CAS RN

1261908-59-1
Record name 4-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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